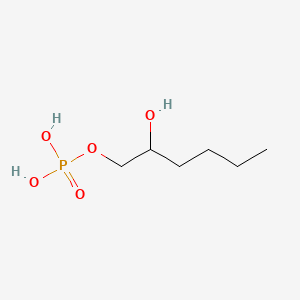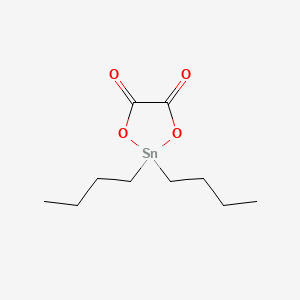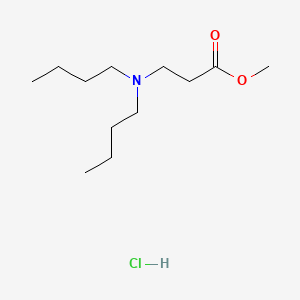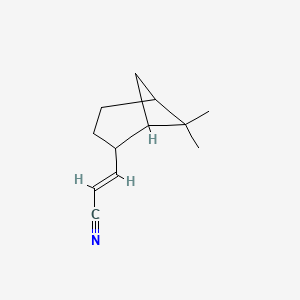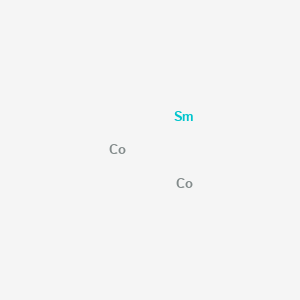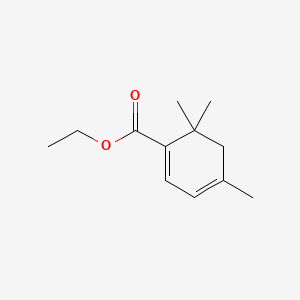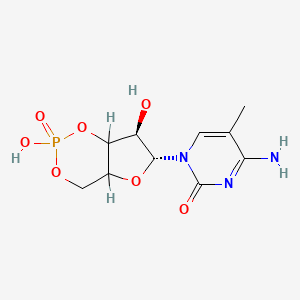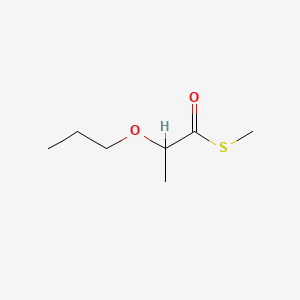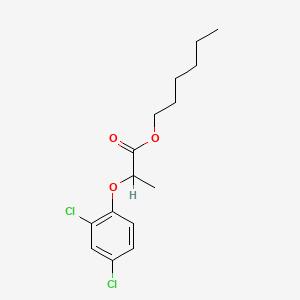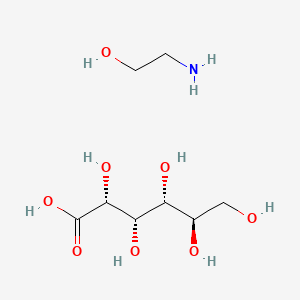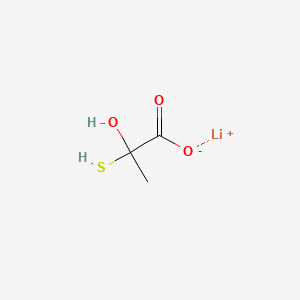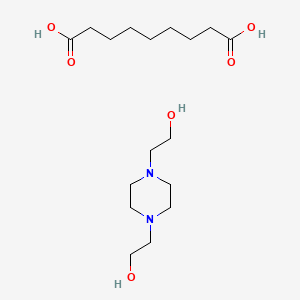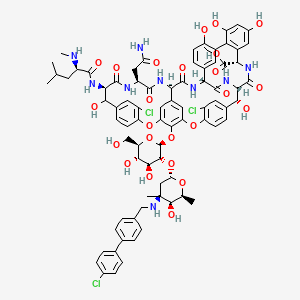
Vancomycin, N3'-(4'-chloro(1,1'-biphenyl)-4-yl)methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vancomycin, N3’-(4’-chloro(1,1’-biphenyl)-4-yl)methyl- is a derivative of vancomycin, a well-known antibiotic used to treat severe bacterial infections. This compound is of interest due to its potential enhanced antibacterial properties, particularly against antibiotic-resistant bacteria.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Vancomycin, N3’-(4’-chloro(1,1’-biphenyl)-4-yl)methyl- typically involves a multi-step process. One common method includes the Suzuki-coupling reaction, where a boronic acid derivative of vancomycin is coupled with a halogenated biphenyl compound under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) might be employed.
化学反応の分析
Types of Reactions
Vancomycin, N3’-(4’-chloro(1,1’-biphenyl)-4-yl)methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group on the biphenyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
科学的研究の応用
Vancomycin, N3’-(4’-chloro(1,1’-biphenyl)-4-yl)methyl- has several scientific research applications:
Chemistry: Used as a model compound to study the effects of biphenyl substitution on antibiotic activity.
Biology: Investigated for its potential to overcome bacterial resistance mechanisms.
Medicine: Explored as a potential treatment for infections caused by multi-drug resistant bacteria.
Industry: Potential use in the development of new antibacterial coatings and materials.
作用機序
The mechanism of action of Vancomycin, N3’-(4’-chloro(1,1’-biphenyl)-4-yl)methyl- involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors in bacterial cell walls . This binding inhibits cell wall synthesis, leading to bacterial cell death. The biphenyl substitution may enhance binding affinity or alter the compound’s ability to evade bacterial resistance mechanisms.
類似化合物との比較
Similar Compounds
Vancomycin: The parent compound, widely used as an antibiotic.
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action.
Dalbavancin: A semi-synthetic lipoglycopeptide antibiotic.
Uniqueness
Vancomycin, N3’-(4’-chloro(1,1’-biphenyl)-4-yl)methyl- is unique due to its biphenyl substitution, which may confer enhanced antibacterial properties and improved efficacy against resistant strains compared to its parent compound, vancomycin .
特性
CAS番号 |
300582-65-4 |
|---|---|
分子式 |
C79H84Cl3N9O24 |
分子量 |
1649.9 g/mol |
IUPAC名 |
(1S,2R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C79H84Cl3N9O24/c1-32(2)20-47(84-5)71(102)90-62-64(97)38-13-18-51(45(81)22-38)111-53-24-40-25-54(68(53)115-78-69(67(100)66(99)55(31-92)113-78)114-57-29-79(4,70(101)33(3)110-57)85-30-34-6-8-35(9-7-34)36-10-15-41(80)16-11-36)112-52-19-14-39(23-46(52)82)65(98)63-76(107)89-61(77(108)109)44-26-42(93)27-50(95)58(44)43-21-37(12-17-49(43)94)59(73(104)91-63)88-74(105)60(40)87-72(103)48(28-56(83)96)86-75(62)106/h6-19,21-27,32-33,47-48,55,57,59-67,69-70,78,84-85,92-95,97-101H,20,28-31H2,1-5H3,(H2,83,96)(H,86,106)(H,87,103)(H,88,105)(H,89,107)(H,90,102)(H,91,104)(H,108,109)/t33-,47+,48-,55+,57-,59+,60+,61-,62+,63-,64?,65+,66+,67-,69+,70+,78-,79-/m0/s1 |
InChIキー |
NUGCUVZKRIIKBF-OJFWVPHPSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)O |
正規SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


